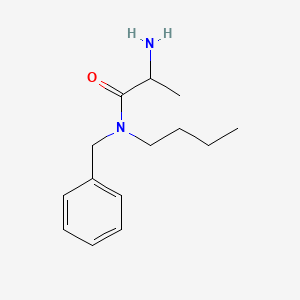

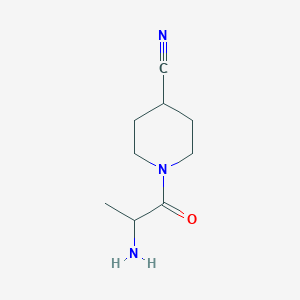

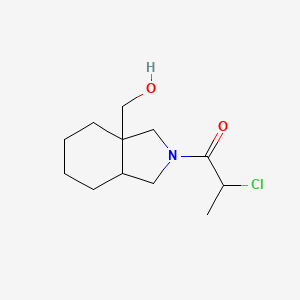

1-Alanylpiperidine-4-carbonitrile

Übersicht

Beschreibung

1-Alanylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Role in Plants

- β-Alanine, a non-proteinogenic amino acid, plays a significant role in plant metabolism, involved in the synthesis of compounds that are anti-herbivory, anti-microbial, and respond to abiotic stresses. It is a part of pantothenate (vitamin B5), which is crucial for the synthesis of Coenzyme A and acyl carrier protein in all organisms, including plants. The synthesis and metabolism of β-Alanine in plants are linked to various stress responses and metabolic pathways (Parthasarathy, Savka, & Hudson, 2019).

Carbon-Based Catalysts for CO2 Conversion

- Ionic liquids, with their unique properties such as low vapor pressures and high solubilities, have been studied for their role in CO2 capture and conversion into value-added chemicals. This research is particularly relevant to the development of sustainable and efficient catalysts for environmental applications (Zhang et al., 2023).

Carbon Nanomaterials in Electrochemical Sensors

- The unique electrochemical properties of carbon nanomaterials, like carbon nanotubes (CNTs), have been exploited in designing robust electrochemical sensing systems. These materials offer superior analytical performance and sensitivity for detecting biomolecules, which could be indirectly related to the exploration of new chemical compounds for various applications (Power, Gorey, Chandra, & Chapman, 2017).

Alanine Dehydrogenase in Microorganisms

- Alanine dehydrogenase (AlaDH) plays a central role in microorganism metabolism by catalyzing the reversible conversion of L-alanine to pyruvate. This enzyme's functions are critical for energy generation, sporulation, and synthesis of various cellular components, providing insights into metabolic pathways that could be relevant for the study of amino acid derivatives (Dave & Kadeppagari, 2019).

Nanotechnology in Drug Delivery

- The interaction of carbon-based nanomolecules with proteins and their potential applications in nanomedicine, including drug delivery, tissue regeneration, and advanced imaging, are significant. Understanding these interactions at the atomic level is crucial for developing applications and addressing safety concerns (Di Costanzo & Geremia, 2020).

Zukünftige Richtungen

While specific future directions for 1-Alanylpiperidine-4-carbonitrile are not mentioned in the search results, there is ongoing interest in the synthesis and pharmacological applications of piperidine derivatives . This suggests potential future research directions in the development of new synthetic methods, exploration of biological activities, and the design of new drugs based on the piperidine scaffold .

Eigenschaften

IUPAC Name |

1-(2-aminopropanoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBOOIHWENFCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)

![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)

![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478901.png)

![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)

![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)